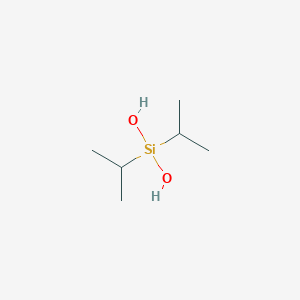

Diisopropylsilanediol

Overview

Description

Synthesis Analysis

The synthesis of silanediols like Diisopropylsilanediol often involves the reaction between dimethyl- and diphenylsilanediol and a metal or metal hydride . This process results in the formation of dimethyl- and diphenylsilanediolates, which are key intermediates in the preparation of dimethyl- and diphenyl-siloxane polymers .Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to two hydroxyl groups and two isopropyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or electron diffraction .Physical and Chemical Properties Analysis

This compound is a compound with the molecular formula C6H16O2Si, an average mass of 148.275 Da, and a monoisotopic mass of 148.091949 Da . Further physical and chemical properties such as boiling point, melting point, solubility, and reactivity can be determined through experimental methods.Scientific Research Applications

Nano-sized Tube-like Aggregate Formation

Diisopropylsilanediol has been researched for its ability to form nano-sized tube-like aggregates through hydrogen bonding with tetraisopropylcyclotetrasiloxanetetraol. This results in the creation of a unique molecular structure that extends infinitely parallel to the ac plane, providing potential applications in nanotechnology and molecular engineering (Unno, Takada, & Matsumoto, 2000).

Supramolecular Aggregates and Solid-State Synthesis of Siloxanes

Further studies have focused on the supramolecular aggregates of silanols, including this compound. The research explores the formation of single crystals through cocrystallization and discusses the potential for solid-state synthesis of siloxanes. This research highlights the importance of this compound in developing new materials and chemical synthesis processes (Unno, Takada, Kawaguchi, & Matsumoto, 2005).

Inhibitory Effects on Fibroblast Activities

In a different application, diisopropyl-1,3-dithiol-2-ylidenemalonate, related to this compound, has been studied for its effects on collagen synthesis and fibroblast migration. This research has potential implications in understanding fibrotic processes and developing treatments for related conditions (Poeschl, Rehn, Dumont, Mueller, & Hennings, 1987).

Impact on Carcinoma Cells and Vascular Endothelial Functions

Malotilate (diisopropyl,1,3-dithiol-2-ylidenemalonate) is being explored for its potential in modifying the functions of vascular endothelial cells and its effects on the invasion and metastasis of carcinoma cells. This area of research could offer new insights into cancer treatment and the development of novel therapeutic strategies (Nagayasu, Hamada, Kawano, Konaka, Nakata, Shibata, Arisue, Hosokawa, Takeichi, & Moriuchi, 1998).

Future Directions

The future directions of research on Diisopropylsilanediol could involve further exploration of its potential uses in various fields, such as the design of protease inhibitors . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties .

Properties

IUPAC Name |

dihydroxy-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5(2)9(7,8)6(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWUGCNBZZSJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514587 | |

| Record name | Di(propan-2-yl)silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-88-1 | |

| Record name | Di(propan-2-yl)silanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

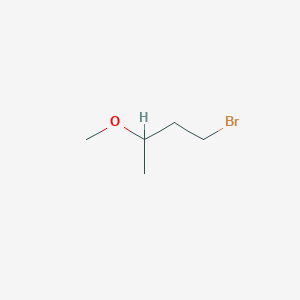

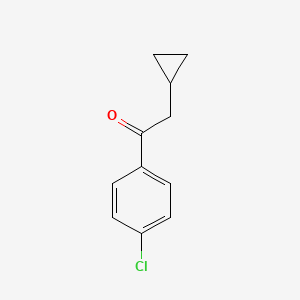

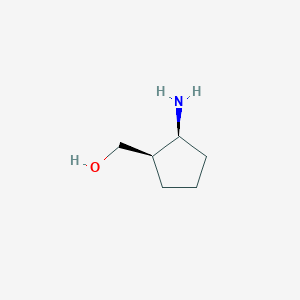

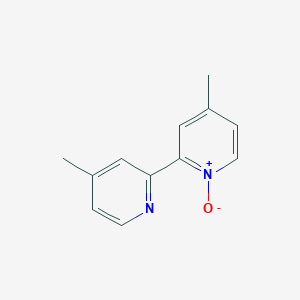

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)

![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)